(S)-3-(Pyridin-2-yl)morpholine
Overview
Description
(S)-3-(Pyridin-2-yl)morpholine is a chiral heterocyclic compound that features a morpholine ring substituted with a pyridin-2-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylmethylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. This method typically requires the use of a base such as sodium hydroxide and is carried out under reflux conditions.
Another method involves the use of a catalyst-free synthesis, where N-pyridin-2-yl ureas react with alcohols to form the desired product. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
(S)-3-(Pyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity. The morpholine ring provides additional sites for interaction and can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyridin-2-yl)morpholine: Similar structure but with the pyridin-2-yl group at the 2-position.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with a fused pyridine-imidazole ring system.
Imidazo[1,5-a]pyridines: Another class of fused heterocycles with different substitution patterns.
Uniqueness
(S)-3-(Pyridin-2-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyridine and morpholine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
(3S)-3-pyridin-2-ylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUOZCFMRLDACP-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717133 | |
Record name | (3S)-3-(Pyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213373-02-4 | |
Record name | (3S)-3-(Pyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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